

A Spectroscopic Showdown: Unraveling the Isomers of Bis(dimethylphenyl)methanone

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Compound of Interest

Compound Name: *Bis(3,5-dimethylphenyl)methanone*

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A detailed spectroscopic comparison of "**Bis(3,5-dimethylphenyl)methanone**" and its structural isomer, "Bis(3,4-dimethylphenyl)methanone," reveals key differences in their infrared, nuclear magnetic resonance, and mass spectra. This guide provides a comprehensive analysis of these distinctions, supported by experimental data, to aid researchers, scientists, and drug development professionals in the unequivocal identification of these compounds.

This publication presents a side-by-side spectroscopic analysis of two isomers of Bis(dimethylphenyl)methanone, highlighting the subtle yet significant variations in their spectral data that arise from the differing positions of the methyl groups on the phenyl rings. While "**Bis(3,5-dimethylphenyl)methanone**" features methyl groups at the meta positions, its isomer, "Bis(3,4-dimethylphenyl)methanone," has them at the ortho and para positions relative to each other. These structural nuances lead to distinct spectroscopic fingerprints.

It is important to note that while other isomers such as bis(2,3-dimethylphenyl)methanone, bis(2,4-dimethylphenyl)methanone, bis(2,5-dimethylphenyl)methanone, and bis(2,6-dimethylphenyl)methanone exist, comprehensive, publicly available spectroscopic data for these compounds could not be obtained for a complete comparative analysis in this guide.

At a Glance: Key Spectroscopic Data

The following tables summarize the key quantitative data obtained from Infrared (IR) Spectroscopy, ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy, ¹³C NMR Spectroscopy,

and Mass Spectrometry (MS) for "Bis(3,5-dimethylphenyl)methanone" and "Bis(3,4-dimethylphenyl)methanone".

Infrared (IR) Spectroscopy

| Feature | Bis(3,5-dimethylphenyl)methanone | Bis(3,4-dimethylphenyl)methanone |
|--|----------------------------------|----------------------------------|
| C=O Stretch (cm^{-1}) | 1655 | 1651 |
| C-H Aromatic Stretch (cm^{-1}) | 3030 | 3026 |
| C-H Aliphatic Stretch (cm^{-1}) | 2920 | 2920 |
| C-C Aromatic Stretch (cm^{-1}) | 1603, 1458 | 1607, 1502, 1448 |

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (Chemical Shift δ in ppm)

| Proton Environment | Bis(3,5-dimethylphenyl)methanone | Bis(3,4-dimethylphenyl)methanone |
|---------------------------|----------------------------------|----------------------------------|
| Aromatic H (para to C=O) | 7.20 (s, 2H) | 7.19 (d, 2H) |
| Aromatic H (ortho to C=O) | 7.42 (s, 4H) | 7.55 (dd, 2H), 7.60 (d, 2H) |
| Methyl H | 2.36 (s, 12H) | 2.31 (s, 6H), 2.33 (s, 6H) |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy (Chemical Shift δ in ppm)

| Carbon Environment | Bis(3,5-dimethylphenyl)methanone | Bis(3,4-dimethylphenyl)methanone |
|------------------------------------|----------------------------------|----------------------------------|
| C=O | 196.8 | 195.9 |
| Aromatic C (ipso, attached to C=O) | 137.9 | 135.5 |
| Aromatic C (ortho to C=O) | 128.0 | 130.4, 130.8 |
| Aromatic C (meta to C=O) | 138.2 | 137.0 |
| Aromatic C (para to C=O) | 134.1 | 142.5 |
| Methyl C | 21.2 | 19.8, 20.2 |

Mass Spectrometry (MS)

| Feature | Bis(3,5-dimethylphenyl)methanone | Bis(3,4-dimethylphenyl)methanone |
|------------------------------|----------------------------------|----------------------------------|
| Molecular Ion (M^+ , m/z) | 238 | 238 |
| Base Peak (m/z) | 119 | 119 |
| Major Fragments (m/z) | 91, 65 | 91, 65 |

Experimental Protocols

The data presented in this guide was obtained using standard spectroscopic techniques. The following are generalized experimental protocols representative of the methods used to acquire such data.

Infrared (IR) Spectroscopy: Solid samples were prepared using the KBr pellet method. A small amount of the compound (1-2 mg) was intimately mixed with approximately 200 mg of dry potassium bromide powder in an agate mortar and pestle. The mixture was then pressed into a transparent pellet using a hydraulic press. The IR spectrum was recorded using a Fourier Transform Infrared (FTIR) spectrometer.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectra were recorded on a high-resolution NMR spectrometer. Samples were prepared by dissolving approximately 10-20 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) was added as an internal standard (δ 0.00 ppm).

Mass Spectrometry (MS): Mass spectra were obtained using an electron ionization (EI) mass spectrometer. A small amount of the sample was introduced into the ion source, where it was vaporized and bombarded with a beam of high-energy electrons (typically 70 eV). The resulting positively charged fragments were accelerated and separated based on their mass-to-charge ratio (m/z).

Visualizing the Structures and Comparison

The following diagrams, generated using the DOT language, illustrate the chemical structures of the compared isomers and the logical workflow of the spectroscopic comparison.

Chemical Structures of Bis(dimethylphenyl)methanone Isomers

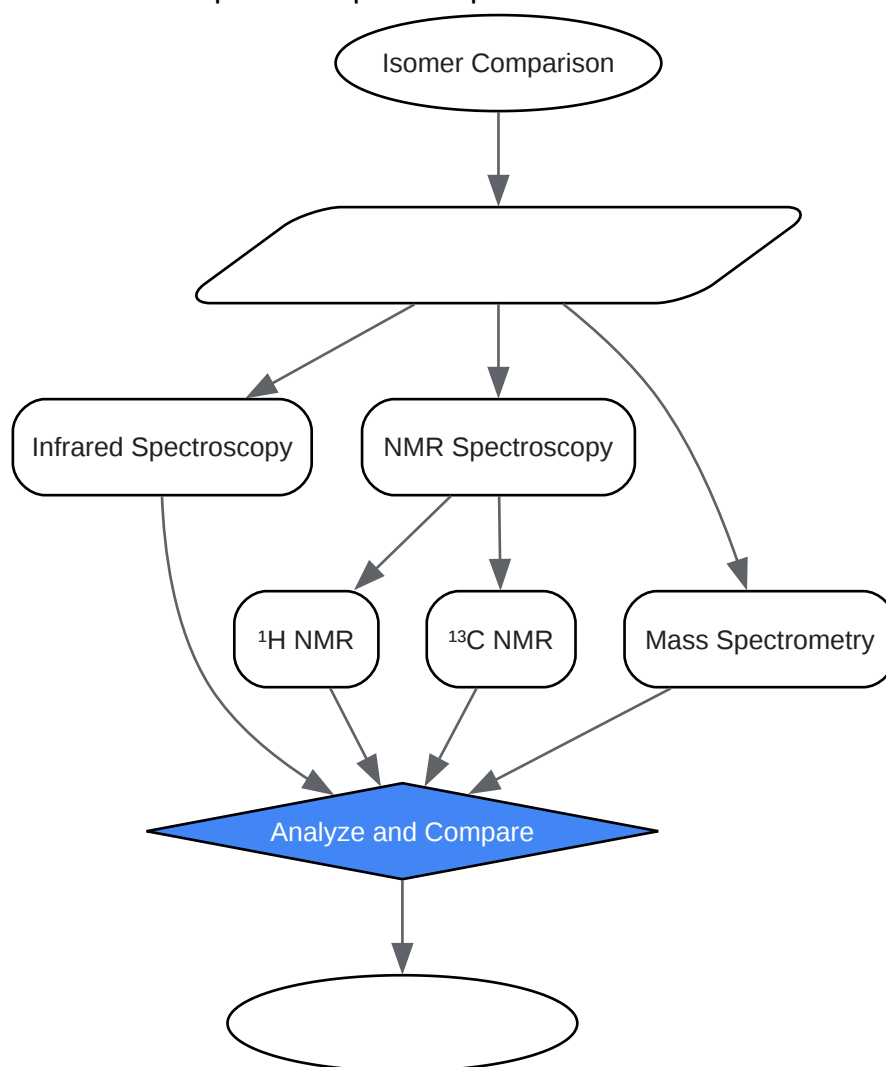
Bis(3,5-dimethylphenyl)methanone

Bis(3,5-dimethylphenyl)methanone
C₁₇H₁₈O

Bis(3,4-dimethylphenyl)methanone

Bis(3,4-dimethylphenyl)methanone
C₁₇H₁₈O

Spectroscopic Comparison Workflow

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